2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]acetohydrazide
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Overview
Description
2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]acetohydrazide is a complex organic compound that features a tetrazole ring, a hydrazide group, and multiple halogen substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]acetohydrazide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by cyclization of 5-amino-1H-tetrazole with appropriate reagents such as sodium azide and triethyl orthoformate in glacial acetic acid.
Hydrazide Formation: The hydrazide group is introduced by reacting the tetrazole derivative with hydrazine hydrate under controlled conditions.
Aldehyde Condensation: The final step involves the condensation of the hydrazide with an aldehyde derivative, specifically 3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde, under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydrazide groups.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Halogen substitutions can occur, especially on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to its complex structure and functional groups.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials, such as polymers or metal-organic frameworks.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, potentially serving as a building block for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The tetrazole ring and hydrazide group may interact with enzymes or receptors, leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-methyl-1H-tetrazole:
1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole: A compound with antihypertensive activity.
3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine:
Uniqueness
What sets 2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]acetohydrazide apart is its combination of multiple functional groups and halogen substitutions, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H13Br2Cl2N7O2 |
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Molecular Weight |
578.0 g/mol |
IUPAC Name |
2-(5-aminotetrazol-1-yl)-N-[(E)-[3,5-dibromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C17H13Br2Cl2N7O2/c18-11-3-10(6-23-24-15(29)7-28-17(22)25-26-27-28)16(13(19)4-11)30-8-9-1-2-12(20)5-14(9)21/h1-6H,7-8H2,(H,24,29)(H2,22,25,27)/b23-6+ |
InChI Key |
QZVXYLRGUBQBCQ-TXNBCWFRSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)CN3C(=NN=N3)N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2Br)Br)C=NNC(=O)CN3C(=NN=N3)N |
Origin of Product |
United States |
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